Lipophilicity Tuning: 1-Bromo-4-octylbenzene Occupies a Unique logP Niche
The computed octanol-water partition coefficient (logP) of 1-bromo-4-octylbenzene is 5.35. This value lies precisely between the hexyl analog (logP 4.57) and the decyl analog (logP 6.13), providing a quantitative basis for selecting the optimal alkyl chain for balanced lipophilicity in membrane penetration studies or in modulating the pharmacokinetic profile of bromoarene-derived scaffolds .
±0.78 vs hexyl/decyl
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 5.35 (1-bromo-4-octylbenzene) |
| Comparator Or Baseline | 4.57 (1-bromo-4-hexylbenzene); 3.79 (1-bromo-4-butylbenzene); 6.13 (1-bromo-4-decylbenzene) |
| Quantified Difference | logP 5.35 is +0.78 units vs. hexyl and -0.78 units vs. decyl, placing octyl at the midpoint of a commonly used lipophilicity window for CNS drug candidates. |
| Conditions | Computed logP (XLogP3) from Molbase/Chemsrc database; experimental validation may be needed for specific solvent systems. |
Why This Matters
A logP difference of 0.78 units translates to a ~6× change in partition coefficient, directly impacting compound solubility, membrane permeability, and bio-distribution—critical criteria when selecting building blocks for medicinal chemistry or agrochemical optimization.
